molecular formula C23H22NO3D5 B602621 6-O-Desmethyl Donepezil-d5 CAS No. 1189443-74-0

6-O-Desmethyl Donepezil-d5

Cat. No. B602621
CAS RN: 1189443-74-0
M. Wt: 370.56
InChI Key:
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Description

6-O-Desmethyl Donepezil-d5 is a deuterium-labeled analogue of 6-O-Desmethyl Donepezil . It is a metabolite of Donepezil, a medication used for the treatment of patients with Alzheimer’s disease . It is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 .


Synthesis Analysis

The synthesis of this compound involves the use of high-performance liquid chromatography (HPLC) for the enantioselective determination of donepezil (DPZ), 5-O-desmethyl donepezil (5-ODD), and 6-O-desmethyl donepezil (6-ODD) in Czapek culture medium .


Molecular Structure Analysis

The molecular formula of this compound is C23 2H5 H22 N O3 . The molecular weight is 370.50 .


Chemical Reactions Analysis

The biotransformation of Donepezil to this compound involves dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 . In a study, it was found that Donepezil was biotransformed to ®-6-ODD with an enantiomeric excess of 100% .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 370.50 and a molecular formula of C23 2H5 H22 N O3 .

Scientific Research Applications

Chiral HPLC Analysis in Fungal Biotransformation Studies

6-O-Desmethyl Donepezil (6-ODD) has been studied in the context of chiral high-performance liquid chromatography (HPLC) analysis. Barth et al. (2012) developed an HPLC method for the enantioselective determination of Donepezil and its metabolites, including 6-ODD, in culture mediums for fungal biotransformation studies. This method was essential for understanding how fungi like Beauveria bassiana and Cunninghamella elegans metabolize Donepezil, leading to the formation of metabolites such as 6-ODD (Barth et al., 2012).

Pharmacokinetic Studies in Alzheimer's Disease

Groppa et al. (2016) emphasized the importance of monitoring plasma levels of Donepezil and its metabolites, including 6-ODD, in patients with Alzheimer's Disease. Their research developed a novel HPLC method to track these substances, providing insights into their therapeutic effects and metabolism (Groppa et al., 2016).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Patel et al. (2008) developed a sensitive LC-MS/MS assay for determining Donepezil and 6-ODD in human plasma. This assay is critical for pharmacokinetic studies and understanding the bioavailability and metabolism of Donepezil and its active metabolite 6-ODD in clinical settings (Patel et al., 2008).

Studies on Brain Uptake and Cognitive Impairment

Zhao et al. (2020) investigated the brain uptake of Donepezil and its metabolites, including 6-ODD, in rats. They found that the pharmacokinetics and brain uptake of these compounds were altered in rats with scopolamine-induced cognitive impairment, which has implications for understanding Donepezil's absorption and effectiveness in similar pathological conditions (Zhao et al., 2020).

ESI-MS/MS Bioanalytical Method for Estimation in Human Plasma

Khuroo et al. (2012) developed an ESI-MS/MS bioanalytical method for estimating Donepezil and its metabolites, including 6-ODD, in human plasma. This method provides significant insights into the stability of these metabolites and their minimal conversion in plasma, essential for therapeutic drug monitoring and clinical studies (Khuroo et al., 2012).

Mechanism of Action

Target of Action

The primary target of 6-O-Desmethyl Donepezil-d5, a metabolite of Donepezil, is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .

Mode of Action

This compound, similar to Donepezil, acts as an acetylcholinesterase inhibitor . By inhibiting the action of acetylcholinesterase, it increases the concentration of acetylcholine in the brain. This leads to an increase in cholinergic transmission, which is believed to have a positive effect on the cognitive symptoms associated with conditions like Alzheimer’s disease .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, the breakdown of acetylcholine is reduced, leading to increased levels of this neurotransmitter in the brain. This results in enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of cholinergic neurotransmission .

Pharmacokinetics

It is known that donepezil, the parent compound, is metabolized in the liver by cytochrome p450 enzymes, primarily cyp2d6 and to a lesser extent cyp3a4 . The metabolite this compound is one of the products of this metabolism . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in acetylcholine levels in the brain, leading to enhanced cholinergic neurotransmission . This can result in improved cognitive function in patients with Alzheimer’s disease, although the exact cellular mechanisms are still under investigation .

Action Environment

Factors that affect the metabolism of donepezil, such as genetic polymorphisms in the cyp2d6 and cyp3a4 enzymes, could potentially influence the levels and efficacy of this compound . Additionally, co-administration with other drugs that inhibit these enzymes could lead to higher plasma levels of Donepezil .

Safety and Hazards

As a controlled product, documentation may be required to meet relevant regulations . Personal protective equipment should be used to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye .

Biochemical Analysis

Biochemical Properties

6-O-Desmethyl Donepezil-d5 is known to interact with various enzymes and proteins. It is a metabolite of Donepezil, a drug used for Alzheimer’s disease . Donepezil is metabolized mainly into an active O-demethylated form, 6-O-Desmethyl Donepezil . These metabolites are further metabolized to form glucuronidation, which are then excreted into bile and urine .

Cellular Effects

The effects of this compound on cells are not fully understood. Its parent compound, Donepezil, has been shown to have significant effects on various types of cells, particularly neurons. Donepezil is known to inhibit acetylcholinesterase in the brain, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-studied. Donepezil, the parent compound, works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. This leads to an increase in the concentration of acetylcholine, which is associated with improved cognitive function in Alzheimer’s patients .

Temporal Effects in Laboratory Settings

Studies on Donepezil have shown that it has a good liposolubility and can easily pass through the blood-brain barrier . The amount of acetylcholine in the brain increases shortly after the start of the infusion and reaches the maximum value at about 30 to 45 minutes, then decreases to the baseline with a slight delay .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Donepezil have shown that its plasma concentrations reached their maximum at the end of a 30-minute infusion . The therapeutic response of Alzheimer’s disease patients to Donepezil varies largely, and the therapeutic efficacy ranges from 20 to 60% .

Metabolic Pathways

This compound is involved in the metabolic pathways of Donepezil. Donepezil is metabolized mainly into an active O-demethylated form, 6-O-Desmethyl Donepezil . These metabolites are further metabolized to form glucuronidation, which are then excreted into bile and urine .

Transport and Distribution

Donepezil, due to its good liposolubility, can easily pass through the blood-brain barrier .

Subcellular Localization

Its parent compound, Donepezil, is known to bind to cholinesterases, particularly in the cerebral cortex .

properties

IUPAC Name

6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRBBQJREIMIEU-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661897
Record name 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189443-74-0
Record name 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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